molecular formula C9H6ClFN2OS2 B13905157 3-Chloro-5-(4-fluorobenzylsulfinyl)-1,2,4-thiadiazole

3-Chloro-5-(4-fluorobenzylsulfinyl)-1,2,4-thiadiazole

Cat. No.: B13905157
M. Wt: 276.7 g/mol
InChI Key: FPRIAUXVCHCZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(4-fluorobenzylsulfinyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a fluorobenzylsulfinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-fluorobenzylsulfinyl)-1,2,4-thiadiazole typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized using chlorinating agents such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-fluorobenzylsulfinyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

3-Chloro-5-(4-fluorobenzylsulfinyl)-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-fluorobenzylsulfinyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but the presence of the chloro and fluorobenzylsulfinyl groups can enhance its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison

Compared to similar compounds, 3-Chloro-5-(4-fluorobenzylsulfinyl)-1,2,4-thiadiazole is unique due to the presence of both a chloro and a fluorobenzylsulfinyl group on the thiadiazole ring. This unique combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-5-[(4-fluorophenyl)methylsulfinyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2OS2/c10-8-12-9(15-13-8)16(14)5-6-1-3-7(11)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRIAUXVCHCZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)C2=NC(=NS2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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